2-(4-fluorophenyl)-N-(2-hydroxy-3-phenylpropyl)acetamide
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Overview
Description
2-(4-fluorophenyl)-N-(2-hydroxy-3-phenylpropyl)acetamide is an organic compound that belongs to the class of amides This compound features a fluorophenyl group and a hydroxyphenylpropyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(2-hydroxy-3-phenylpropyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoroaniline and 2-hydroxy-3-phenylpropionic acid.
Amidation Reaction: The 4-fluoroaniline is reacted with 2-hydroxy-3-phenylpropionic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the amide bond.
Purification: The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-(2-hydroxy-3-phenylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The amide group can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a precursor in the manufacture of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(2-hydroxy-3-phenylpropyl)acetamide would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-(2-hydroxy-3-phenylpropyl)acetamide
- 2-(4-bromophenyl)-N-(2-hydroxy-3-phenylpropyl)acetamide
- 2-(4-methylphenyl)-N-(2-hydroxy-3-phenylpropyl)acetamide
Comparison
Compared to its analogs, 2-(4-fluorophenyl)-N-(2-hydroxy-3-phenylpropyl)acetamide may exhibit unique properties due to the presence of the fluorine atom, which can influence the compound’s reactivity, stability, and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of organic compounds, potentially leading to improved pharmacokinetic properties.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-(2-hydroxy-3-phenylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2/c18-15-8-6-14(7-9-15)11-17(21)19-12-16(20)10-13-4-2-1-3-5-13/h1-9,16,20H,10-12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUINICBNOHQLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC(=O)CC2=CC=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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